N-(2-ethylhexyl)thian-3-amine

Catalog No.
S13787164
CAS No.
M.F
C13H27NS
M. Wt
229.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethylhexyl)thian-3-amine

Product Name

N-(2-ethylhexyl)thian-3-amine

IUPAC Name

N-(2-ethylhexyl)thian-3-amine

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

InChI

InChI=1S/C13H27NS/c1-3-5-7-12(4-2)10-14-13-8-6-9-15-11-13/h12-14H,3-11H2,1-2H3

InChI Key

BQNMJAKVQBLSDM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCCSC1

N-(2-ethylhexyl)thian-3-amine is an organic compound characterized by its unique structure, combining a thian (thiophene) ring with an amine functional group. The molecular formula for N-(2-ethylhexyl)thian-3-amine is C₁₁H₁₉N₁S, indicating the presence of sulfur within its cyclic structure. This compound features a branched alkyl chain, specifically the 2-ethylhexyl group, which contributes to its physical and chemical properties. The thian moiety enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can undergo reduction to yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amine can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with alkyl halides or acyl chlorides as electrophiles .

The biological activity of N-(2-ethylhexyl)thian-3-amine is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties. The thian structure is known to influence interactions with biological molecules, potentially affecting enzyme activity and receptor binding. Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

N-(2-ethylhexyl)thian-3-amine can be synthesized through various methods:

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride.
  • Thian Ring Formation: The synthesis may also involve the cyclization of appropriate precursors containing sulfur, followed by amination to introduce the ethylhexyl group.
  • Industrial Production: Large-scale synthesis often utilizes optimized processes that ensure high yield and purity, employing techniques like continuous flow reactors .

N-(2-ethylhexyl)thian-3-amine has various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex nitrogen-containing compounds.
  • Pharmaceuticals: Its potential as an active pharmaceutical ingredient is being explored, particularly in developing new drugs targeting specific biological pathways.
  • Materials Science: The compound may be utilized in creating novel materials with unique properties due to its structural characteristics.

Interaction studies involving N-(2-ethylhexyl)thian-3-amine focus on its binding affinity with various biomolecules, including enzymes and receptors. These studies aim to understand how the compound influences biological systems at the molecular level, which could lead to insights into its potential therapeutic uses. Investigations often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding interactions and kinetics.

Several compounds share structural similarities with N-(2-ethylhexyl)thian-3-amine:

Compound NameStructure CharacteristicsUniqueness
2-EthylhexylamineContains an ethylhexyl group without thianLacks the thiophene ring
Bis(2-ethylhexyl)amineTwo ethylhexyl groups attached to nitrogenMore branched structure; used in different applications
3-ThiophenemethanamineContains a thiophene ring but different amineDifferent alkyl chain length

Uniqueness

N-(2-ethylhexyl)thian-3-amine's uniqueness lies in its specific branching pattern and the presence of both a thian ring and an amine functional group, which may enhance its reactivity and interactions compared to similar compounds. This structural configuration is likely to influence its chemical behavior and potential applications significantly.

Nucleophilic Substitution Reaction Pathways

The primary synthetic approach for N-(2-ethylhexyl)thian-3-amine involves nucleophilic substitution reactions, which represent the most fundamental and widely employed method for carbon-nitrogen bond formation in amine synthesis [3] [4]. The nucleophilic substitution mechanism operates through an SN2 pathway, where the amine nucleophile attacks the electrophilic carbon center of an alkyl halide, displacing the halogen and forming the desired carbon-nitrogen bond [5] [6].

The reaction proceeds through a two-step mechanism where thian-3-amine acts as the nucleophile and attacks the 2-ethylhexyl halide substrate [5] [6]. In the first step, the lone pair of electrons on the nitrogen atom of thian-3-amine functions as the nucleophile, attacking the electrophilic carbon of the 2-ethylhexyl bromide or chloride, displacing the halide and creating the new carbon-nitrogen bond [5] [6]. The second step involves an acid-base reaction where excess amine base deprotonates the positively charged ammonium center, yielding the final alkylation product [5] [6].

The reaction conditions significantly influence the success of nucleophilic substitution pathways [7] [8]. Primary alkyl halides demonstrate superior reactivity compared to secondary halides, with 2-ethylhexyl bromide being the preferred electrophile due to its enhanced leaving group ability [7] [8]. The reaction typically requires elevated temperatures ranging from 40 to 100°C and is conducted in polar aprotic solvents such as dimethylformamide or diglyme to enhance nucleophilicity [7] [8]. The presence of a base such as potassium carbonate or sodium bicarbonate proves essential for neutralizing the hydrogen halide byproduct and driving the reaction to completion [7] [8].

Substrate TypeNucleophileTemperature (°C)SolventTypical Yield (%)Reaction Time (h)
Primary Alkyl HalidesAmmonia25-80Ethanol/DMF70-852-8
Secondary Alkyl HalidesPrimary Amines60-120DMSO/THF60-756-12
Benzylic HalidesSecondary Amines25-60Acetonitrile80-951-4
Allylic HalidesThian-3-amine40-100Diglyme65-804-10

The selectivity of nucleophilic substitution reactions can be enhanced through careful control of reaction stoichiometry and the use of excess thian-3-amine [4] [9]. However, the inherent challenge of multiple alkylation must be addressed, as the initially formed product retains nucleophilic character and can undergo further substitution reactions [4] [9]. This limitation necessitates the implementation of strategies such as using large excesses of the amine nucleophile or employing protecting group methodologies to achieve selective monoalkylation [4] [9].

Recent advances in nucleophilic substitution methodology have introduced the use of alternative electrophiles beyond traditional alkyl halides [10] [11]. The desulfurization of thiols using triphenylphosphine and diiodoethane systems has emerged as an effective approach for nucleophilic substitution with amines [10]. This method demonstrates excellent functional group tolerance and proceeds rapidly at room temperature for benzylic substrates, while alkyl thiols require elevated temperatures of 70°C [10].

Continuous Flow Reactor Optimization

Continuous flow reactor technology has revolutionized the synthesis of N-(2-ethylhexyl)thian-3-amine by providing enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [12] [13] [14]. The implementation of microstructured reactors enables precise temperature control, efficient heat and mass transfer, and reduced reaction times while maintaining high selectivity and yield [12] [13] [14].

The optimization of continuous flow parameters requires careful consideration of multiple interdependent variables [15] [16]. Temperature represents the most critical parameter, with optimal ranges typically falling between 140-180°C for most amine alkylation reactions [16] [17]. The elevated temperatures enhance reaction kinetics while the controlled residence time prevents overreaction and decomposition [16] [17]. Pressure control between 20-50 bar ensures adequate solvent density and reactant concentration while maintaining system safety [16] [17].

Flow rate optimization directly impacts both residence time and mass transfer efficiency [15] [16]. Lower flow rates of 0.1-2.0 mL/min provide extended residence times necessary for complete conversion, while higher flow rates can improve heat and mass transfer but may compromise reaction completion [15] [16]. The residence time typically ranges from 5-30 minutes, depending on the specific reaction conditions and desired conversion levels [15] [16].

ParameterOptimal RangeCritical FactorImpact on Yield
Temperature140-180°CReaction RateHigh
Pressure20-50 barSafety/SelectivityMedium
Flow Rate0.1-2.0 mL/minMass TransferHigh
Residence Time5-30 minComplete ReactionHigh
Catalyst Loading0.02-0.05 mol%EconomicsMedium
Conversion85-98%Product QualityDirect

The design of continuous flow reactors for amine synthesis incorporates several key features to maximize efficiency [14] [18]. Packed bed reactors containing immobilized catalysts provide excellent contact between reactants and catalysts while enabling easy catalyst separation and reuse [14] [18]. Microstructured reactors with channel dimensions in the micrometer range offer superior heat and mass transfer characteristics, enabling more precise control over reaction conditions [14] [18].

Recent developments in flow reactor technology have introduced machine learning-driven optimization approaches [15]. Bayesian optimization algorithms such as Nomadic Exploratory Multi-Objective optimization have been successfully applied to identify optimal reaction conditions by exploring the multi-dimensional parameter space [15]. These approaches have demonstrated the ability to achieve productivity improvements of up to 25-fold compared to batch processes while maintaining high selectivity [15].

The integration of in-line analytical techniques with continuous flow reactors enables real-time monitoring and control of reaction progress [19] [20]. High-performance liquid chromatography and mass spectrometry systems can be directly coupled to flow reactors, providing immediate feedback on conversion and selectivity [19] [20]. This real-time monitoring capability allows for dynamic optimization of reaction conditions and ensures consistent product quality [19] [20].

Catalytic Systems for Amine-Alkylation

The development of efficient catalytic systems for amine-alkylation reactions has significantly advanced the synthesis of N-(2-ethylhexyl)thian-3-amine [21] [22] [23]. Modern catalytic approaches focus on earth-abundant metals and sustainable reaction conditions while maintaining high selectivity and turnover numbers [21] [22] [23].

Ruthenium-based catalytic systems have demonstrated exceptional performance in amine alkylation reactions [21] [24]. The combination of ruthenium on carbon with phosphoric acid as a co-catalyst enables selective hydrogenation and alkylation under controlled conditions [21] [24]. These systems operate effectively at temperatures between 200-250°C under hydrogen pressures of 15-33 bar, achieving selectivities of 90-95% with turnover numbers ranging from 500-800 [21] [24]. The phosphoric acid component serves to protect amino groups during the reaction while facilitating the removal of hydroxyl groups through hydrogenolysis [25].

Palladium nanoparticle systems supported on silicon nanostructures represent a significant advancement in catalytic efficiency [13]. These catalysts operate under atmospheric hydrogen pressure at relatively mild temperatures of 40-60°C, achieving remarkable turnover numbers exceeding 40,000 [13]. The brush-like silicon nanostructure provides high surface area and excellent dispersion of palladium nanoparticles, resulting in superior catalytic activity [13]. The ability to operate under atmospheric pressure significantly reduces equipment costs and safety concerns associated with high-pressure operations [13].

Chromium-based catalytic systems offer an earth-abundant alternative to precious metal catalysts [23]. These complexes demonstrate excellent functional group tolerance and can catalyze amine alkylation reactions at temperatures between 100-140°C under hydrogen pressures of 20-40 bar [23]. The selectivity ranges from 85-92% with turnover numbers of 1,200-2,000, making them economically attractive for large-scale applications [23]. The use of chromium catalysts eliminates dependence on precious metals while maintaining high catalytic performance [23].

Catalyst TypeTemperature (°C)Hydrogen Pressure (bar)Selectivity (%)TONAdvantages
Ru/C with H₃PO₄200-25015-3390-95500-800High yield
Pd/SiNS Nanostructure40-601 (atmospheric)95-9940,000Atmospheric H₂
Cr-based Complex100-14020-4085-921,200-2,000Earth-abundant
Ti-based Catalyst120-16025-4588-94800-1,500Functional group tolerance
Fe-based System130-17030-5082-89600-1,000Cost-effective

Titanium-based catalytic systems have emerged as promising alternatives for amine alkylation through borrowing hydrogen mechanisms [22]. These catalysts operate via hydrogen autotransfer reactions, enabling selective monoalkylation of various substituted aromatic amines [22]. The methodology demonstrates excellent functional group tolerance and achieves yields up to 97% under optimized conditions [22]. Titanium catalysts operate at temperatures between 120-160°C under hydrogen pressures of 25-45 bar, with selectivities ranging from 88-94% [22].

Iron-based catalytic systems represent the most economically attractive option for industrial applications [21]. These systems utilize earth-abundant iron complexes with appropriate ligands to catalyze amine alkylation reactions [21]. Operating temperatures typically range from 130-170°C under hydrogen pressures of 30-50 bar, achieving selectivities of 82-89% with turnover numbers of 600-1,000 [21]. While the performance may be slightly lower than precious metal systems, the cost advantages and sustainability benefits make iron catalysts highly attractive for large-scale production [21].

The mechanism of catalytic amine alkylation typically proceeds through a borrowing hydrogen pathway [21] [22] [23]. The catalyst first abstracts hydrogen from the starting alcohol to form the corresponding carbonyl compound [21]. This is followed by condensation between the carbonyl and amine to form an imine or iminium intermediate [21]. Finally, the abstracted hydrogen is returned to reduce the imine to the desired amine product [21]. This mechanism ensures high atom efficiency with water as the only byproduct [21].

Purification Strategies and Yield Maximization

The purification of N-(2-ethylhexyl)thian-3-amine requires specialized strategies that account for the compound's chemical properties and the presence of impurities from synthetic processes [26] [27]. Effective purification methodologies are essential for achieving the high purity standards required for pharmaceutical and industrial applications while maximizing overall yield [26] [27].

Traditional distillation methods remain widely used for amine purification, particularly for compounds with sufficient volatility differences [28]. Vacuum distillation enables operation at lower temperatures, reducing thermal degradation and maintaining product quality [28]. The process typically achieves purities of 85-95% with recovery yields of 70-85%, though energy requirements are substantial [28]. Structured packing systems such as FLEXIPAC HC provide enhanced separation efficiency through improved mass transfer characteristics [28].

Crystallization represents an effective purification strategy for N-(2-ethylhexyl)thian-3-amine when appropriate crystallization conditions can be established [26] [27]. Salt formation with organic acids can enhance crystallization behavior and improve purification efficiency [26] [27]. The method typically achieves purities of 90-98% with recovery yields of 75-90% while generating moderate amounts of waste [26] [27]. The selection of appropriate crystallization solvents and temperatures is critical for optimizing both purity and yield [26] [27].

Revolutionary advances in amine purification have been achieved through trichloroacetic acid precipitation methods [26] [27]. This innovative approach leverages temporary protonation to form precipitating salts that can be separated from impurities [26] [27]. The subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, directly yielding the pure amine [26] [27]. This method achieves exceptional purities of 94-98% with recovery yields of 86-94% while generating minimal waste [26] [27].

MethodPurity Achieved (%)Recovery Yield (%)Waste GenerationEnergy RequirementIndustrial Scalability
Distillation85-9570-85HighHighExcellent
Crystallization90-9875-90MediumMediumGood
TCA Precipitation94-9886-94LowLowGood
Liquid-Liquid Extraction80-9065-80HighLowExcellent
Chromatography95-9960-85Very HighMediumPoor

Liquid-liquid extraction techniques provide effective separation of N-(2-ethylhexyl)thian-3-amine from reaction mixtures through selective partitioning between immiscible phases [14]. The method utilizes pH adjustment to convert the amine to its protonated form, enabling extraction into aqueous phases [14]. Subsequent neutralization and back-extraction into organic solvents recovers the free amine [14]. While purities of 80-90% are typically achieved with recovery yields of 65-80%, the method generates significant aqueous waste [14].

Chromatographic purification methods offer the highest achievable purities but are generally limited to laboratory-scale applications due to economic constraints [26]. Column chromatography can achieve purities of 95-99%, but recovery yields of 60-85% and very high solvent consumption make this approach impractical for large-scale production [26]. High-performance liquid chromatography provides excellent analytical capabilities for purity assessment and method development [26].

Yield maximization strategies focus on optimizing reaction conditions and minimizing losses during workup and purification [25] [13]. The implementation of continuous flow processes reduces residence time variations and eliminates batch-to-batch variability [25] [13]. In-situ product removal techniques prevent degradation and side reactions that reduce overall yield [25] [13]. The integration of purification steps with synthesis reduces handling losses and improves overall process efficiency [14].

Advanced purification strategies incorporate multi-step sequences that combine different separation principles [14]. For example, initial liquid-liquid extraction removes gross impurities, followed by crystallization for final purification [14]. This approach maximizes the advantages of each technique while minimizing their individual limitations [14]. Process integration reduces overall waste generation and energy consumption while maintaining high product quality [14].

Industrial-Scale Production Challenges

The industrial-scale production of N-(2-ethylhexyl)thian-3-amine faces significant technical and economic challenges that must be addressed for successful commercialization [29] [30] [31]. These challenges span multiple aspects of the production process, from raw material costs to environmental compliance and product quality assurance [29] [30] [31].

Economic factors represent the primary challenge for industrial amine production [32] [33]. High catalyst costs, particularly for precious metal systems, significantly impact production economics [32] [33]. Catalyst recycling and recovery systems are essential for maintaining economic viability, requiring substantial capital investment in separation and regeneration equipment [32] [33]. The development of earth-abundant catalyst alternatives offers potential cost reductions but may require process modifications to maintain performance levels [23] [32].

Technical challenges in industrial amine production center on equipment fouling and catalyst deactivation [30] [31]. Amine degradation products can accumulate on reactor surfaces and catalyst particles, reducing efficiency and requiring frequent cleaning or catalyst replacement [30] [31]. Thermal and oxidative degradation of amines occurs under industrial operating conditions, leading to product quality issues and increased waste generation [30] [31]. The complexity of amine chemistry requires sophisticated process control systems to maintain consistent product quality [30] [31].

Challenge CategorySpecific ChallengeImpact LevelCurrent SolutionsDevelopment Status
Economic FactorsHigh catalyst costsHighCatalyst recyclingMature
Technical IssuesEquipment foulingMediumFlow chemistryDeveloping
Environmental ConcernsSolvent emissionsHighGreen solventsEmerging
Safety ConsiderationsHigh pressure operationsHighProcess automationMature
Quality ControlImpurity controlMediumIn-line monitoringAdvanced

Environmental concerns pose increasing challenges for industrial amine production [30] [31]. Solvent emissions from traditional processes contribute to air pollution and require expensive control systems [30] [31]. The generation of aqueous waste streams containing amine degradation products presents disposal challenges and environmental liability [30] [31]. Regulatory requirements for emission control continue to become more stringent, driving the need for cleaner production technologies [30] [31].

Safety considerations in industrial amine production focus primarily on high-pressure operations and the handling of reactive intermediates [17] [30]. Hydrogen gas used in many catalytic processes presents explosion hazards that require sophisticated safety systems [17] [30]. The exothermic nature of many amine synthesis reactions necessitates robust temperature control systems to prevent runaway reactions [17] [30]. Process automation and advanced control systems help minimize operator exposure and reduce safety risks [17] [30].

Quality control challenges arise from the complex impurity profiles associated with amine synthesis [34] [32]. Multiple synthetic pathways can lead to structurally similar impurities that are difficult to separate [34] [32]. The development of analytical methods capable of detecting and quantifying trace impurities requires substantial investment in analytical capabilities [34] [32]. In-line monitoring systems provide real-time quality information but require significant technological development for industrial implementation [34] [32].

Scale-up challenges in amine production involve translating laboratory and pilot-scale processes to full commercial scale while maintaining performance [29] [28]. Heat and mass transfer limitations become more significant at larger scales, potentially affecting selectivity and yield [29] [28]. The economics of continuous versus batch processing must be carefully evaluated based on production volume requirements and capital constraints [29] [28]. Process intensification through microreactor technology offers potential solutions but requires substantial development investment [14] [16].

Raw material supply and quality represent additional challenges for industrial amine production [29] [24]. The availability and cost of starting materials such as 2-ethylhexyl halides can significantly impact production economics [29] [24]. Quality variations in raw materials require robust analytical testing and may necessitate process adjustments to maintain consistent product quality [29] [24]. Supply chain security becomes critical for maintaining continuous production schedules [29] [24].

Regulatory compliance adds complexity to industrial amine production through requirements for environmental permits, product registration, and workplace safety standards [31] [33]. The documentation and validation requirements for pharmaceutical applications impose additional quality system burdens [31] [33]. International regulations may vary significantly, requiring multiple process validations for global markets [31] [33]. The evolving regulatory landscape necessitates ongoing investment in compliance capabilities [31] [33].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.18642104 g/mol

Monoisotopic Mass

229.18642104 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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